2(1H)-Pyridinone, 4-amino-5-ethyl-
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Overview
Description
2(1H)-Pyridinone, 4-amino-5-ethyl- is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an amino group at the 4th position and an ethyl group at the 5th position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-amino-5-ethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-ethyl-2(1H)-pyridinone with suitable reagents under controlled conditions. For instance, the compound can be synthesized by reacting 4-amino-5-ethyl-2(1H)-pyridinone with ethylating agents such as ethyl bromide in the presence of a base like sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 4-amino-5-ethyl- may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields. This approach involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-amino-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinone ring.
Common Reagents and Conditions
Common reagents used in the reactions of 2(1H)-Pyridinone, 4-amino-5-ethyl- include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridinone derivatives, while reduction reactions may produce reduced pyridinone compounds. Substitution reactions can lead to a variety of substituted pyridinone derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-amino-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 4-amino-5-ethyl- include other pyridinone derivatives with different substituents on the pyridinone ring. Some examples are:
- 2(1H)-Pyridinone, 4-amino-5-methyl-
- 2(1H)-Pyridinone, 4-amino-5-phenyl-
- 2(1H)-Pyridinone, 4-amino-5-isopropyl-
Uniqueness
What sets 2(1H)-Pyridinone, 4-amino-5-ethyl- apart from its similar compounds is the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. This unique substitution pattern may confer distinct properties, making it a valuable compound for specific applications in research and industry .
Biological Activity
2(1H)-Pyridinone, 4-amino-5-ethyl- (CAS Number: 104885-51-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other therapeutic potentials, supported by various studies and data.
2(1H)-Pyridinone, 4-amino-5-ethyl- is a pyridinone derivative characterized by the presence of an amino group and an ethyl substituent. Its structure allows for interactions with various biological targets, making it a versatile scaffold in drug design.
Antimicrobial Activity
Research indicates that 2(1H)-Pyridinone, 4-amino-5-ethyl- exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s efficacy is attributed to its ability to disrupt cellular processes through enzyme inhibition.
Table 1: Antimicrobial Activity of 2(1H)-Pyridinone, 4-amino-5-ethyl-
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
The antifungal properties of this compound have also been investigated. It has shown effectiveness against various fungal pathogens, indicating its potential use in treating fungal infections.
Table 2: Antifungal Activity
Fungal Strain | MIC (µg/mL) |
---|---|
Aspergillus niger | 128 |
Candida tropicalis | 64 |
These results highlight the compound's promise in addressing fungal infections, particularly those resistant to conventional treatments.
Anticancer Potential
The anticancer activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- has been explored in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast and liver cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
In a study assessing the cytotoxic effects on human liver cancer cells (HepG2), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- is primarily mediated through its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors affecting cellular signaling pathways. For instance, studies have shown that it can modulate the activity of kinases involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of pyridinone derivatives like 2(1H)-Pyridinone, 4-amino-5-ethyl- is influenced by their structural features. Modifications at the 3 and 5 positions significantly affect their potency and selectivity against specific biological targets.
Table 3: Structure-Activity Relationship Insights
Substituent Position | Modification | Effect on Activity |
---|---|---|
Position 3 | Methyl group addition | Increased antibacterial activity |
Position 5 | Halogen substitution | Enhanced antifungal properties |
Properties
IUPAC Name |
4-amino-5-ethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-5-4-9-7(10)3-6(5)8/h3-4H,2H2,1H3,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRMKAEISVVHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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